![molecular formula C24H25NO4 B2918343 (4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid CAS No. 2253629-72-8](/img/structure/B2918343.png)
(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid
説明
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .
Synthesis Analysis
The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .Molecular Structure Analysis
In a study, alkyl substituents were introduced in AIE-active bis (4- ( (9 H -fluoren-9-ylidene)methyl)phenyl)thiophene and their effect on the molecular and crystal structures, crystallization and optical properties of materials was elucidated .Chemical Reactions Analysis
The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials .Physical And Chemical Properties Analysis
The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials .科学的研究の応用
Odor Detection and Mixture Summation
Research on homologous carboxylic acids, which share a core structural similarity with the specified compound, focuses on their role in odor detection and how their mixtures are perceived by humans. Miyazawa et al. (2009) explored how detection probabilities for mixtures of acetic, butyric, hexanoic, and octanoic acids vary with similarity in carbon-chain length when mixed with model odorants differing in structure and odor character. This study offers insights into the complex interplay between chemical structure and sensory perception, potentially relevant to the design of fragrances and odor masking agents in various industries Miyazawa et al., 2009.
Diagnostic Imaging in Medicine
The use of specific chemical compounds for diagnostic imaging, particularly in detecting biochemical recurrences of diseases like prostate cancer, demonstrates the application of complex carboxylic acids in medical diagnostics. Rousseau et al. (2019) evaluated 18F-DCFPyL, a compound targeting prostate-specific membrane antigen, showing its effectiveness in localizing recurrent prostate cancer. This research highlights the potential of structurally complex carboxylic acids in enhancing diagnostic accuracy and patient management in oncology Rousseau et al., 2019.
Environmental and Health Monitoring
Investigations into the environmental presence and health implications of various chemical compounds, including polycyclic aromatic hydrocarbons (PAHs) and perfluoroalkyl substances (PFAS), underline the importance of chemical analysis in public health and environmental science. For instance, Schlummer et al. (2013) detected fluorotelomer alcohols in indoor environments, emphasizing the need for monitoring chemical exposure and understanding its potential impacts on human health Schlummer et al., 2013.
Nutritional Science and Health
Research on dietary influences on health, such as the study by Nilsson et al. (2008), which examined how dietary supplementation with β-glucan enriched oat bran affects faecal concentration of carboxylic acids, reflects the application of chemical analysis in understanding the relationship between diet, gut microbiota, and health outcomes. These insights are valuable for developing dietary interventions aimed at improving gastrointestinal health and preventing diseases Nilsson et al., 2008.
作用機序
Target of Action
The primary targets of EN300-6730606 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
EN300-6730606 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 by EN300-6730606 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For example, in smooth muscle cells, this can result in relaxation and bronchodilation .
Result of Action
The dual inhibition of PDE3 and PDE4 by EN300-6730606 leads to bronchodilation and non-steroidal anti-inflammatory effects . This makes it an effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and inflammation reduction are beneficial .
将来の方向性
Aggregation-induced emission (AIE) materials find their applications in organic optoelectronics, bio-imaging and sensors . The introduction of alkyl-substituents and additive-assisted crystallization are highlighted as powerful tools for the control of crystal packing, morphology, polymorphism and the optical performance of AIE-materials .
特性
IUPAC Name |
(4aS,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24-12-5-11-21(24)25(14-6-13-24)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27)/t21-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKTXSOZXDHAU-QPPBQGQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253629-72-8 | |
| Record name | rac-(4aR,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



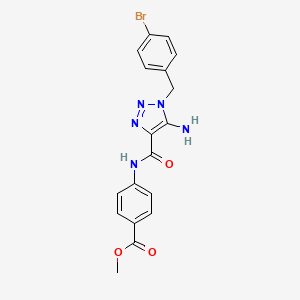
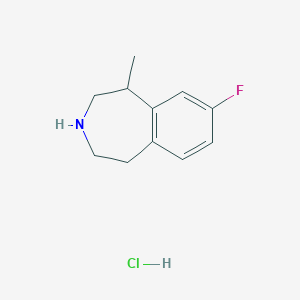
![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)
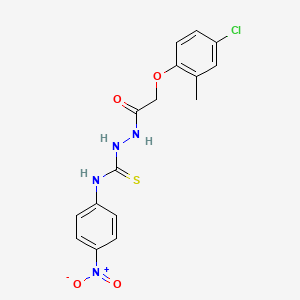
![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)


![4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2918272.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
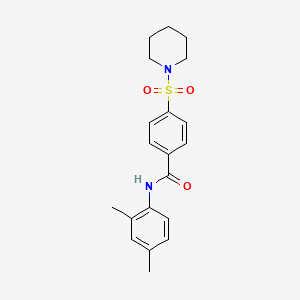
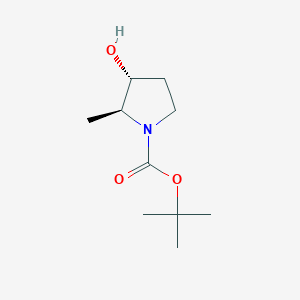
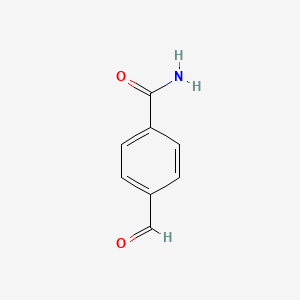
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)